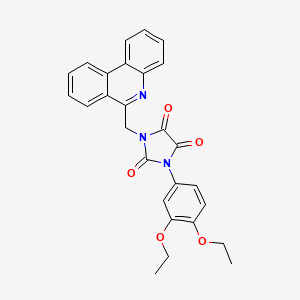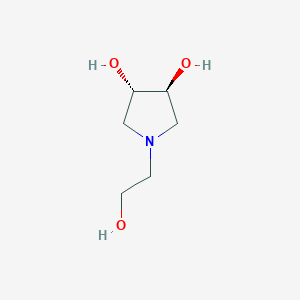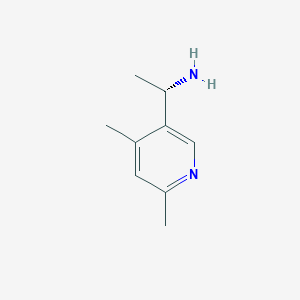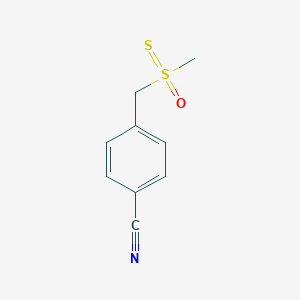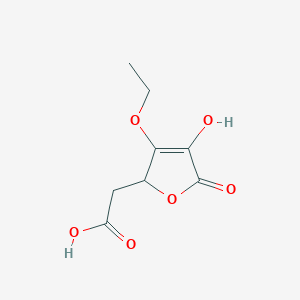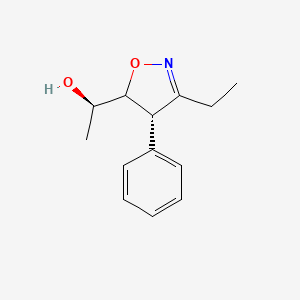
(1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol is a chiral compound that belongs to the class of isoxazoline derivatives. Isoxazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a β-keto ester with hydroxylamine to form the isoxazoline ring, followed by reduction to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazoline ring can be reduced to form isoxazolidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Isoxazolidine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol can be used as a building block for the synthesis of more complex molecules.
Biology
This compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine
Industry
In industry, this compound could be used in the synthesis of agrochemicals or other specialty chemicals.
作用機序
The mechanism of action of (1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol would depend on its specific biological target. Generally, isoxazoline derivatives can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- (1R)-1-((4S)-3-Methyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol
- (1R)-1-((4S)-3-Ethyl-4-(4-methylphenyl)-4,5-dihydroisoxazol-5-yl)ethanol
Uniqueness
The unique structural features of (1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol, such as its specific chiral centers and substituents, may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
(1R)-1-[(4S)-3-ethyl-4-phenyl-4,5-dihydro-1,2-oxazol-5-yl]ethanol |
InChI |
InChI=1S/C13H17NO2/c1-3-11-12(10-7-5-4-6-8-10)13(9(2)15)16-14-11/h4-9,12-13,15H,3H2,1-2H3/t9-,12+,13?/m1/s1 |
InChIキー |
IOTKBIGWJPLESI-QDIMTWPYSA-N |
異性体SMILES |
CCC1=NOC([C@H]1C2=CC=CC=C2)[C@@H](C)O |
正規SMILES |
CCC1=NOC(C1C2=CC=CC=C2)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


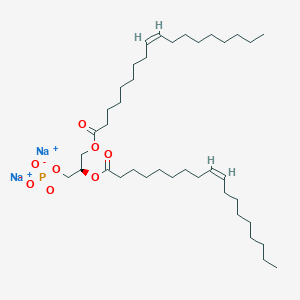
![2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12867822.png)

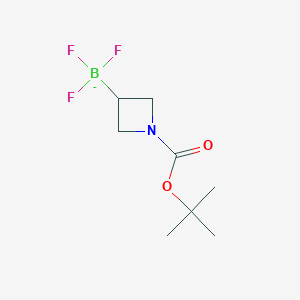
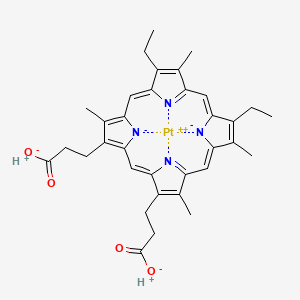
![6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12867841.png)
